

Piroxicam-d3: A Technical Overview of its Properties and Applications in Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Piroxicam-d3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its scientific investigation.

Core Properties of Piroxicam-d3

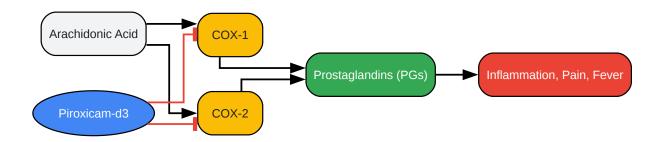
Piroxicam-d3 is a stable, isotopically labeled form of Piroxicam, where three hydrogen atoms on the methyl group have been replaced with deuterium. This labeling makes it an invaluable tool in pharmacokinetic and metabolic studies.



Property	Value	References
CAS Number	942047-64-5	[1][2][3][4]
Molecular Formula	C15H10D3N3O4S	[3][4]
Molecular Weight	334.36 g/mol	[2][3][4]
Chemical Name	4-hydroxy-2-(methyl-d3)-N- (pyridin-2-yl)-2H-benzo[e][1] [2]thiazine-3-carboxamide 1,1- dioxide	[3]
Synonyms	CP-16171-d3	[1][4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Piroxicam, and by extension **Piroxicam-d3**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][4][5][6]. These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[5] [6][7][8]. By blocking COX enzymes, Piroxicam reduces the production of prostaglandins, thereby mitigating the inflammatory response[6][7][8].



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Piroxicam's Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocols



In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **Piroxicam-d3** on COX-1 and COX-2 enzymes. The assay measures the production of prostaglandin E2 (PGE2) via LC-MS/MS.

Materials:

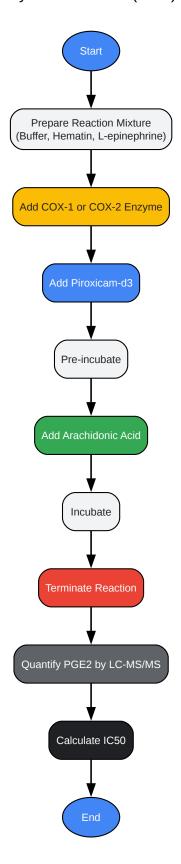
- Purified ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)
- Piroxicam-d3 (test inhibitor)
- Tris-HCl buffer (pH 8.0)
- Hematin (co-factor)
- L-epinephrine (co-factor)
- Dimethyl sulfoxide (DMSO)
- LC-MS/MS system

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
- Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly.
- Introduce varying concentrations of Piroxicam-d3 (dissolved in DMSO) to the enzyme solution and pre-incubate.
- Initiate the enzymatic reaction by adding arachidonic acid.
- After a set incubation period, terminate the reaction.
- Quantify the amount of PGE2 produced using a validated LC-MS/MS method.



• Calculate the half-maximal inhibitory concentration (IC50) of Piroxicam-d3 for each enzyme.



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Workflow for In Vitro COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory efficacy of compounds.

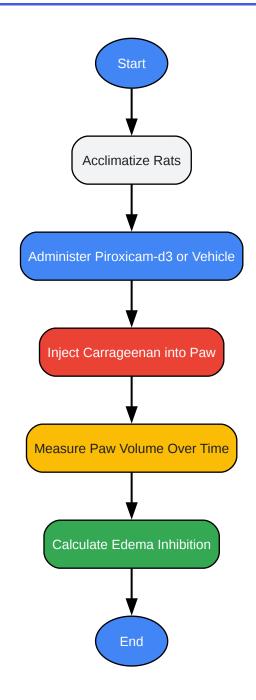
Materials:

- Male Wistar or Sprague-Dawley rats (150-200g)
- Carrageenan (1% w/v in sterile saline)
- Piroxicam-d3
- Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
- Plethysmometer

Procedure:

- Fast the rats overnight with free access to water.
- Administer **Piroxicam-d3** or the vehicle orally or intraperitoneally.
- After a predetermined time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Calculate the percentage of edema inhibition for the Piroxicam-d3 treated group compared to the vehicle-treated control group.





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Workflow for Carrageenan-Induced Paw Edema Assay.

Pharmacokinetic Study using LC-MS/MS

Piroxicam-d3 is ideally suited as an internal standard for the quantification of Piroxicam in biological matrices due to its similar chemical and physical properties but different mass.

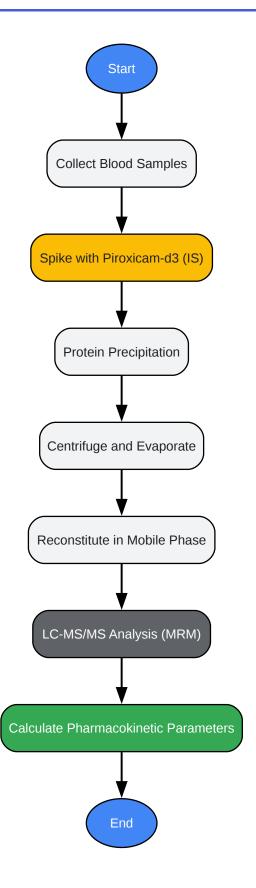
Objective: To determine the pharmacokinetic profile of Piroxicam in plasma.



Methodology:

- Sample Collection: Collect blood samples from subjects at various time points after administration of Piroxicam.
- Sample Preparation:
 - Spike plasma samples with a known concentration of **Piroxicam-d3** (internal standard).
 - Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
 - Centrifuge to pellet the precipitated proteins.
 - Evaporate the supernatant and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.
 - Separate Piroxicam and Piroxicam-d3 using a suitable C18 column with an isocratic or gradient mobile phase.
 - Detect and quantify the parent drug and the deuterated internal standard using multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Construct a calibration curve using known concentrations of Piroxicam and a fixed concentration of Piroxicam-d3.
 - Determine the concentration of Piroxicam in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
 - Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.





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Workflow for a Pharmacokinetic Study using Piroxicam-d3.



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